

Application Notes and Protocols for INCB059872 in Patient-Derived Xenograft (PDX) Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2] LSD1 is a component of the CoREST transcriptional repressor complex, and its inhibition by **INCB059872** leads to the de-repression of genes involved in cellular differentiation, particularly in the context of myeloid malignancies.[3] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a valuable preclinical tool for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5][6][7][8] These application notes provide a comprehensive overview of the use of **INCB059872** in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.

Mechanism of Action and Signaling Pathway

INCB059872 exerts its anti-tumor effects by inhibiting the enzymatic activity of LSD1. LSD1, in complex with CoREST, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. Key targets of this repression are the growth factor independence 1 (GFI1) and GFI1B transcription factors, which are critical regulators of hematopoietic differentiation.

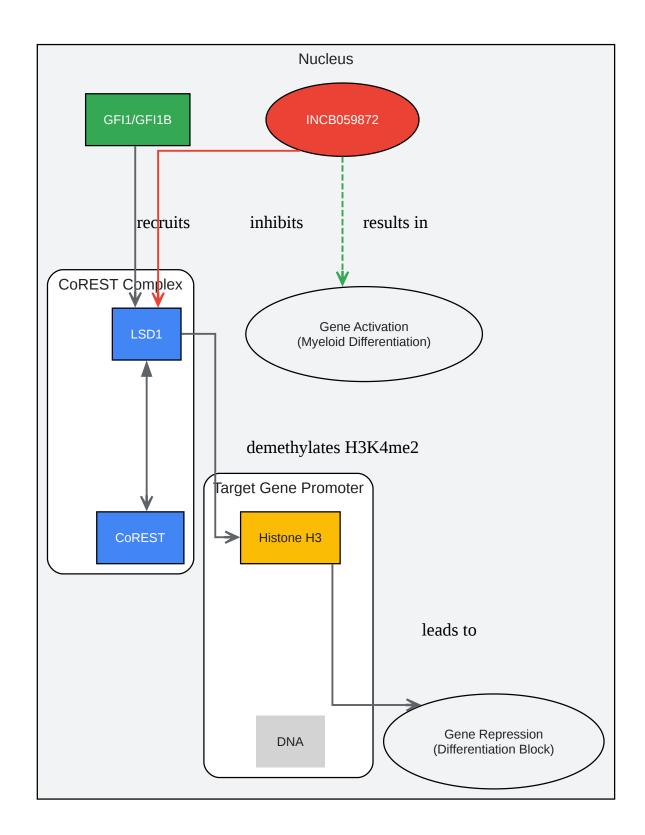




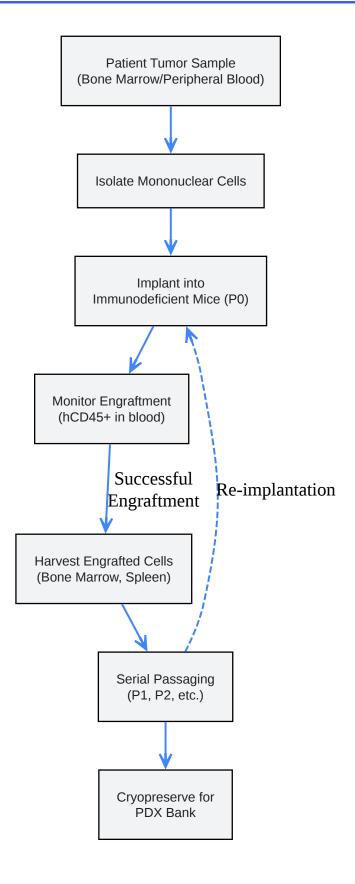


By inhibiting LSD1, **INCB059872** prevents the demethylation of H3K4, leading to an open chromatin state and the transcriptional activation of GFI1 and GFI1B. This, in turn, promotes the expression of genes associated with myeloid differentiation, ultimately leading to the maturation of leukemic blasts and a reduction in their proliferative capacity.

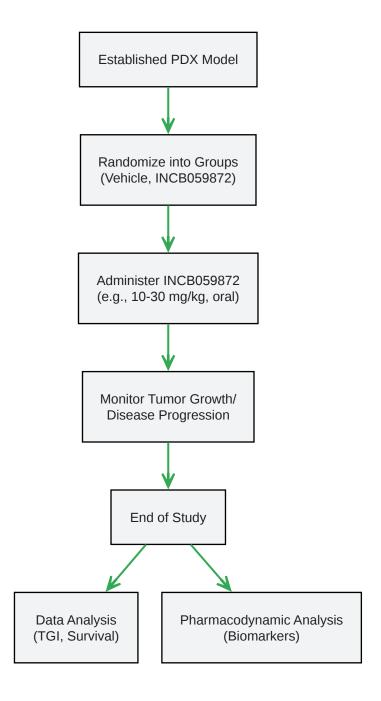












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